1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is a chemical compound with the molecular formula C8H16NO2I and a molecular weight of 285.15 g/mol . This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with a carboxymethyl group and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with iodomethane to form 1-methylpyrrolidinium iodide. This intermediate is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by esterification with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically under mild conditions.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions, with methanol or water as solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidinium salts.
Esterification and Hydrolysis: Products include the corresponding carboxylic acids or esters.
Wissenschaftliche Forschungsanwendungen
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based ionic liquids.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methyl ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The iodide ion may also play a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-1-methylpyrrolidinium iodide: Similar structure but with a butyl group instead of a carboxymethyl group.
1-Methylpyrrolidinium iodide: Lacks the carboxymethyl and methyl ester groups, making it less versatile in chemical reactions.
Uniqueness: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is unique due to its combination of a pyrrolidinium ring, carboxymethyl group, and methyl ester group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
22041-28-7 |
---|---|
Molekularformel |
C8H16INO2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
methyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-9(5-3-4-6-9)7-8(10)11-2;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PBZWHSUXUMZGFA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CC(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.